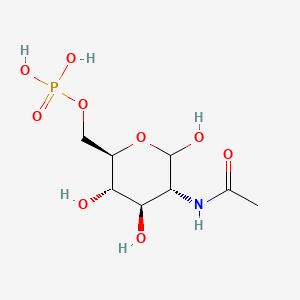

N-Acetyl-D-glucosamine 6-phosphate

Descripción general

Descripción

N-Acetyl-D-glucosamine 6-phosphate (GlcNAc-6P) is an intracellular form of GlcNAc . It is a substrate used to identify, differentiate, and characterize N-acetyl-D-glucosamine-phosphate deacetylase . It is a component of the aminosugar metabolism .

Synthesis Analysis

The synthesis of GlcNAc-6P involves the conversion of fructose-6-phosphate to glucosamine-6-phosphate (GlcN6P) by glutamine:fructose-6-phosphate amidotransferase (GFAT). GlcN6P is then N-acetylated by GlcN6P acetyltransferase (Gna1p) .Molecular Structure Analysis

The molecular structure of GlcNAc-6P has been studied using X-ray diffraction . The crystal structure of N-acetyl-D-glucosamine-6-phosphate deacetylase D273N mutant complexed with N-acetyl phosphonamidate-d-glucosamine-6-phosphate has been reported .Chemical Reactions Analysis

GlcNAc-6P is a major component of bacterial cell walls. Many organisms recycle GlcNAc from the cell wall or metabolize environmental GlcNAc. The first step in GlcNAc metabolism is phosphorylation to GlcNAc-6-phosphate .Physical And Chemical Properties Analysis

GlcNAc-6P is a white to light yellow powder . It is soluble in water . Its empirical formula is C8H16NO9P and its molecular weight is 301.19 (free acid basis) .Aplicaciones Científicas De Investigación

- The HBP influences insulin signaling, cell proliferation, and immune responses. Dysregulation is associated with diabetes, cancer, and neurodegenerative diseases .

- These spirochetes cause Lyme disease, and understanding their growth conditions is crucial for research and diagnostics .

Hexosamine Biosynthesis Pathway (HBP)

Borrelia burgdorferi Cultivation

Metabolic Engineering and Bioproduction

Mecanismo De Acción

Target of Action

N-Acetyl-D-glucosamine 6-phosphate (GlcNAc-6P) primarily targets the enzyme N-acetylglucosamine-6-phosphate deacetylase (NagA) . NagA is involved in the metabolism of amino sugars and is essential for the assimilation of GlcNAc . It plays a pivotal role in the normal growth and development of organisms .

Mode of Action

GlcNAc-6P interacts with its target NagA, triggering the formation of the peptidoglycan precursor UDP-N-acetyl-D-glucosamine (UDP-GlcNAc) and subsequently re-activating the peptidoglycan biosynthesis process . This interaction renders the organism susceptible to β-lactam antibiotics . The activation of glycolysis by-products of GlcNAc catabolism also drives the re-sensitization process .

Biochemical Pathways

GlcNAc-6P is synthesized through the hexosamine biosynthesis pathway (HBP) . This pathway utilizes substrates including fructose-6-P, glutamine, acetyl-CoA, and UTP to synthesize UDP-GlcNAc . The HBP is highly conserved across organisms and is exquisitely regulated to maintain the homeostasis of UDP-GlcNAc content .

Pharmacokinetics

It is known that the compound is involved in glycoprotein metabolism . It is converted from endogenous N-acetylglucosamine (GlcNAc), a major component of complex carbohydrates, into GlcNAc 6-phosphate .

Result of Action

The action of GlcNAc-6P results in the re-sensitization of antibiotic-tolerant populations of bacteria to antibiotics . It also triggers the formation of the peptidoglycan precursor UDP-GlcNAc, which subsequently re-activates the peptidoglycan biosynthesis process . This makes the organism susceptible to β-lactam antibiotics .

Action Environment

The action of GlcNAc-6P is influenced by environmental factors such as nutrient availability . For instance, the presence of GlcNAc as a carbon source is required for the growth and survival of certain bacteria .

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

[(2R,3S,4R,5R)-5-acetamido-3,4,6-trihydroxyoxan-2-yl]methyl dihydrogen phosphate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16NO9P/c1-3(10)9-5-7(12)6(11)4(18-8(5)13)2-17-19(14,15)16/h4-8,11-13H,2H2,1H3,(H,9,10)(H2,14,15,16)/t4-,5-,6-,7-,8?/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BRGMHAYQAZFZDJ-RTRLPJTCSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1C(C(C(OC1O)COP(=O)(O)O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](OC1O)COP(=O)(O)O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16NO9P | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101161941 | |

| Record name | D-Glucopyranose, 2-(acetylamino)-2-deoxy-, 6-(dihydrogen phosphate) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101161941 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

301.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | N-Acetyl-D-Glucosamine 6-Phosphate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001062 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS RN |

18191-20-3 | |

| Record name | D-Glucopyranose, 2-(acetylamino)-2-deoxy-, 6-(dihydrogen phosphate) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=18191-20-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | D-Glucopyranose, 2-(acetylamino)-2-deoxy-, 6-(dihydrogen phosphate) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101161941 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-Acetyl-D-Glucosamine 6-Phosphate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001062 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2',5'-Dibutoxy-[1,1':4',1''-terphenyl]-4,4''-dicarbaldehyde](/img/structure/B3067776.png)

![[1,1'-Biphenyl]-3,3',5,5'-tetracarbaldehyde](/img/structure/B3067778.png)

![(-)-1,13-Bis[di(4-methylphenyl)phosphino]-(5aS,8aS,14aS)-5a,6,7,8,8a,9-hexahydro-5H-[1]benzopyrano[3,2-d]xanthene](/img/structure/B3067784.png)

![[2,2'-Bipyridin]-5-OL](/img/structure/B3067845.png)

![5',5''''-(Naphthalene-1,4-diyl)bis(([1,1':3',1''-terphenyl]-4,4''-dicarboxylic acid))](/img/structure/B3067852.png)

![(1R,2R)-2-[4-(difluoromethoxy)phenyl]cyclopropane-1-carboxylic acid](/img/structure/B3067863.png)